2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethyl acetoacetate.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide to form the quinoline ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 2-(2-Chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chlorobenzaldehyde
- 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Comparison
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the chlorophenyl and quinoline moieties, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
90034-68-7 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-12-7-2-1-4-9(12)13-8-14(19)10-5-3-6-11(16(20)21)15(10)18-13/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
LKAFSNXNOGJPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
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